5-Aminopyrimidine-2-carbaldehyde

Medicinal Chemistry Antiparasitic Enzyme Inhibition

This specific regioisomer, 5-Aminopyrimidine-2-carbaldehyde, is essential for targeted medicinal chemistry and agrochemical research. Its unique 2-amino,5-formyl substitution pattern enables high-yielding synthesis of pyrido[2,3-d]pyrimidines (up to 98% yield) and serves as a selective PfG6PD inhibitor scaffold (IC50 = 8.80 µM, ~9-fold selectivity over human). Procure this precise isomer to ensure reproducible results and access this strategic chemical space.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B13106446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrimidine-2-carbaldehyde
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C=O)N
InChIInChI=1S/C5H5N3O/c6-4-1-7-5(3-9)8-2-4/h1-3H,6H2
InChIKeyDYZYHTDWMAYVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrimidine-2-carbaldehyde: A Key Heterocyclic Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Aminopyrimidine-2-carbaldehyde (also known as 2-aminopyrimidine-5-carbaldehyde; CAS: 120747-84-4) is a substituted pyrimidine derivative containing both a reactive aldehyde group at the 2-position and an amino group at the 5-position. This heterocyclic building block is valued in medicinal chemistry and agrochemical research as a versatile precursor for the synthesis of more complex, biologically active molecules, including potential antitrypanosomal and antiplasmodial agents . Its molecular formula is C5H5N3O, with a molecular weight of 123.11 g/mol [1].

Why Generic 'Aminopyrimidine Carbaldehyde' Interchangeability is Not Viable: Key Differentiation Points for 5-Aminopyrimidine-2-carbaldehyde


Within the broader class of aminopyrimidine carbaldehydes, simple substitution is not a viable procurement or synthetic strategy due to profound differences in regiochemistry, electronic properties, and resultant reactivity. The position of the amino and formyl groups on the pyrimidine ring critically dictates the compound's behavior in key reactions, such as nucleophilic aromatic substitution (SNAr), its ability to form specific hydrogen-bonding patterns, and its biological target profile . For instance, 4-aminopyrimidine-5-carbaldehyde derivatives are well-known for their potent kinase inhibition [1], whereas 5-aminopyrimidine-2-carbaldehyde shows a distinctly different and more modest activity profile. Furthermore, the specific 2-amino substitution pattern is a recognized 'hinge-binding' motif in medicinal chemistry, a property not shared by all regioisomers . The quantitative evidence below underscores why selecting the precise regioisomer is non-negotiable for reproducible results and specific downstream applications.

Quantitative Differentiation of 5-Aminopyrimidine-2-carbaldehyde: Comparative Data Against Key Analogs and In-Class Compounds


In Vitro Target Engagement vs. In-Class Kinase Inhibitor Scaffolds: A Comparative Activity Profile

5-Aminopyrimidine-2-carbaldehyde demonstrates a moderate, defined inhibitory profile against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), a validated target for antimalarial drug development. This activity is in stark contrast to the potent, low-nanomolar kinase inhibition exhibited by the structurally related 4-aminopyrimidine-5-carbaldehyde oxime class. Specifically, the 4-amino derivatives show IC50 values in the nanomolar range (e.g., 210 nM and 170 nM for c-Met and VEGFR-2) [1], while the target compound exhibits a much weaker, micromolar IC50, defining a distinct and lower-potency pharmacological space. The target compound's activity is quantifiably superior to a standard control but remains orders of magnitude less potent than the kinase inhibitor analogs.

Medicinal Chemistry Antiparasitic Enzyme Inhibition

Physicochemical Property Differentiation: Melting Point as a Purity and Handling Descriptor

The melting point of 5-Aminopyrimidine-2-carbaldehyde is a key differentiator for identity and purity assessment when compared to its closely related dichloro analog, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The target compound exhibits a melting point range of 209-214°C . In contrast, the 4,6-dichloro analog has a reported melting point range of 208-224°C , which is both lower-starting and broader, likely indicating a different crystalline form or purity profile typical of a less stable, halogenated variant.

Analytical Chemistry Process Chemistry Quality Control

Synthetic Utility: Regioselective Reactivity for the Construction of Fused Heterocycles

The unique ortho-relationship between the amino and aldehyde groups in 5-aminopyrimidine-2-carbaldehyde enables a specific and high-yielding synthetic pathway for the construction of complex fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. This regioselective cyclocondensation is a key advantage over isomers like 4-aminopyrimidine-5-carbaldehyde, which directs the annulation to form different ring systems [1]. In a model reaction, 5-pyrimidinecarbaldehydes were converted to pyrimidopyrimidines with yields up to 98% for the key intermediate step, demonstrating the high efficiency of this specific substitution pattern [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Selectivity Profile: Discriminating Parasite vs. Human Enzyme Inhibition

A key differentiator for 5-Aminopyrimidine-2-carbaldehyde is its observed selectivity window between the parasitic (Plasmodium falciparum) and human isoforms of glucose-6-phosphate dehydrogenase (G6PD). The compound inhibits PfG6PD with an IC50 of 8.80 µM [1], while it is significantly less potent against the human enzyme, with a reported IC50 of 80.0 µM [2]. This ~9-fold selectivity is a verifiable quantitative feature that distinguishes it from non-selective or more toxic analogs.

Antiparasitic Drug Discovery Target Selectivity Toxicology

Verified Application Scenarios for 5-Aminopyrimidine-2-carbaldehyde Based on Quantitative Differentiation Data


Lead Identification for Selective Antiparasitic Drug Discovery

The evidence of 5-Aminopyrimidine-2-carbaldehyde's moderate inhibition of PfG6PD (IC50 = 8.80 µM) and its ~9-fold selectivity over the human enzyme (IC50 = 80.0 µM) directly supports its use as a scaffold for developing selective antimalarial agents [1]. This quantitative selectivity profile makes it a suitable candidate for medicinal chemistry optimization campaigns focused on minimizing human G6PD-related toxicity, a known liability in antimalarial therapy.

Synthesis of Specific Fused Heterocyclic Libraries via Regioselective Cyclocondensation

The compound's specific substitution pattern enables the high-yielding synthesis of defined fused pyrimidine systems like pyrido[2,3-d]pyrimidines, as evidenced by literature yields of up to 98% for key intermediates [2]. This provides a direct, verifiable synthetic route to a library of complex heterocycles that is not accessible using the 4-aminopyrimidine-5-carbaldehyde isomer [3]. This makes it a strategic procurement item for medicinal chemistry teams focused on generating novel chemical space.

Development of Covalent Chemical Probes

The presence of a reactive aldehyde group, combined with an amino group for solubility and additional modification, makes 5-Aminopyrimidine-2-carbaldehyde a viable starting material for synthesizing covalent inhibitors . The aldehyde can selectively react with lysine residues under mild conditions, enabling the development of targeted covalent probes for chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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